molecular formula C10H11FN2O2S B2847652 N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411230-14-1

N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2847652
CAS No.: 2411230-14-1
M. Wt: 242.27
InChI Key: WJVPEVLGSBYNFA-UHFFFAOYSA-N
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Description

N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, an ethyl chain, a methylsulfamoyl group, and a fluoride atom. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-cyanobenzyl chloride with ethylamine to form N-[2-(3-cyanophenyl)ethyl]amine. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield N-[2-(3-cyanophenyl)ethyl]-N-methylsulfamoyl chloride. Finally, the chloride is treated with a fluoride source, such as potassium fluoride, to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoride atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.

Scientific Research Applications

N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of certain enzymes, leading to their inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

  • N-(2-Phenylethyl)-N-methylsulfamoyl fluoride
  • N-(2-Cyanophenyl)-N-methylsulfamoyl fluoride
  • N-(2-(4-Cyanophenyl)ethyl)-N-methylsulfamoyl fluoride

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The presence of a cyanophenyl group in this compound imparts unique reactivity and properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(3-cyanophenyl)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c1-13(16(11,14)15)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVPEVLGSBYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=CC=C1)C#N)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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